N-(环丙基甲基)-4-甲基苯胺

描述

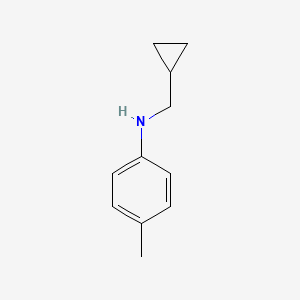

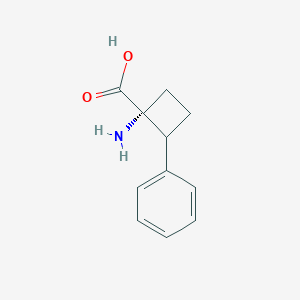

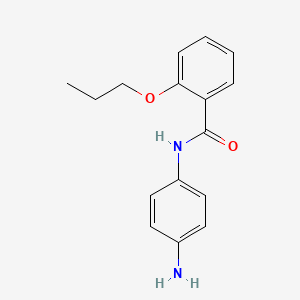

N-(Cyclopropylmethyl)-4-methylaniline is a chemical compound that falls under the category of anilines . Anilines are organic compounds that contain a phenyl group attached to an amino group. The specific compound you’re asking about has a cyclopropylmethyl group attached to the nitrogen of the amino group and a methyl group attached to the fourth carbon of the phenyl ring .

Synthesis Analysis

The synthesis of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds often involves the use of cyclopropane synthesis . This process involves the formation of a cyclopropane ring, which is a three-membered carbon ring. The process can involve various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . Another method involves the synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N .Molecular Structure Analysis

The molecular structure of N-(Cyclopropylmethyl)-4-methylaniline can be analyzed using various techniques. For instance, X-ray diffraction can be used to determine the crystal structure of the compound . Additionally, the compound’s structure can be geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level .Chemical Reactions Analysis

The chemical reactions involving N-(Cyclopropylmethyl)-4-methylaniline can be complex. For instance, free radicals can play a significant role in these reactions . Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Cyclopropylmethyl)-4-methylaniline can be influenced by its molecular structure. For instance, the presence of a cyclopropane ring can lead to strain in the molecule, which can affect its reactivity . At the nanometer level, the properties of the compound can change markedly, making possible the formation of new physical and chemical properties of the substance .科学研究应用

氧化机理和环丙基团动力学

N-脱烷基化和环丙基团断裂

Shaffer 等人 (2001 年) 的研究调查了辣根过氧化物酶对 N-环丙基-N-甲基苯胺的氧化 N-脱烷基化。这项研究阐明了 N-脱烷基化时环丙基团的命运,显示了它的断裂并表明由单电子转移氧化形成的反应性鎓阳离子自由基的作用。这一见解对于理解环丙基胺对细胞色素 P450 酶的失活至关重要,细胞色素 P450 酶也催化氧化 N-脱烷基化 (Shaffer、Morton 和 Hanzlik,2001 年)。

化学合成和催化

光氧化还原催化环化

Yadav & Yadav (2017 年) 的一项研究报道了使用 N-羟基邻苯二甲酰亚胺作为无金属有机光氧化还原催化剂,对 N-甲基苯胺与马来酰亚胺进行有效的 [4+2] 环化。该方法促进了四氢喹啉的合成,证明了 N-甲基苯胺在温和条件下构建复杂杂环结构的效用 (Yadav & Yadav,2017 年)。

直接催化不对称环丙基膦酸化

另一个有趣的应用见于 Le 等人的工作 (2018 年),其中 N-甲基苯胺和 N,N-二乙基苯胺衍生物被用于膦甲基化和不对称环丙基膦酸化反应。这种由 Ru(II)-Pheox 络合物进行的催化展示了合成光学活性环丙基膦酸酯衍生物的新方法,突出了 N-甲基苯胺在不对称合成中的多功能性 (Le、Ozaki、Chanthamath、Shibatomi 和 Iwasa,2018 年)。

未来方向

The future directions in the study and application of N-(Cyclopropylmethyl)-4-methylaniline and similar compounds could involve the development of new synthetic methodologies . For instance, the development of more sustainable and efficient processes for the N- and O-demethylation of compounds like oxycodone has been suggested . Additionally, pharmacological investigations of N-substituent variation in morphine and oxymorphone could lead to the development of new opioid therapeutics .

属性

IUPAC Name |

N-(cyclopropylmethyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-6-11(7-3-9)12-8-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWDOXBEGQXRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651278 | |

| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-4-methylaniline | |

CAS RN |

356539-35-0 | |

| Record name | N-(Cyclopropylmethyl)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)